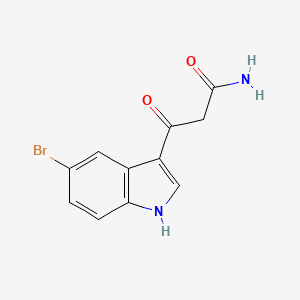
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide
Descripción general
Descripción
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is a chemical compound with the molecular formula C13H11BrN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide can be represented by the SMILES stringBrC1=CC=C(NC=C2C3C(N(C)C(C3)=O)=O)C2=C1 . This compound has a molecular weight of 307.14 . Physical And Chemical Properties Analysis
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is a crystalline compound . It has a melting point of 271.4 °C . The compound is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .Aplicaciones Científicas De Investigación
Synthetic Applications :
- Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, demonstrating that these compounds, which are closely related to 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide, are valuable starting materials for the preparation of various derivatives, including 3-(1H-indol-3-yl)-3-oxopropanamides (Slaett, Janosik, Wahlström, & Bergman, 2005).
- Venkatanarayana and Dubey (2013) described a method for synthesizing 3-cyanoacetyl indole derivatives, useful as starting materials for various new compounds, including 3-(1H-indol-3yl)-3-oxopropanamides (Venkatanarayana & Dubey, 2013).
Biological Activity and Therapeutic Potential :
- Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with potent in vitro inhibitory potential against urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).
- Attaby, Ramla, and Gouda (2007) investigated the antimicrobial and enzyme activity of various 4(1H-indol-3-yl)-2-thioxopyridine derivatives, highlighting their potential as antimicrobial agents (Attaby, Ramla, & Gouda, 2007).
- Ibrahim et al. (2017) evaluated marine indole alkaloids, including 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamines, for antidepressant and sedative activities, suggesting their use in drug development (Ibrahim et al., 2017).
Diverse Applications in Chemistry :
- The study by Barakat et al. (2017) on the crystal structure, Hirshfeld surface, and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole demonstrates the chemical versatility of indole derivatives (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-6-1-2-9-7(3-6)8(5-14-9)10(15)4-11(13)16/h1-3,5,14H,4H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXUSMKZAGJKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



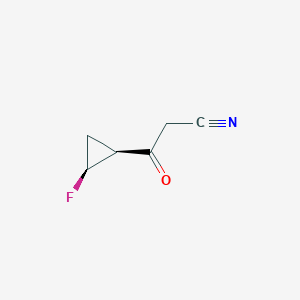
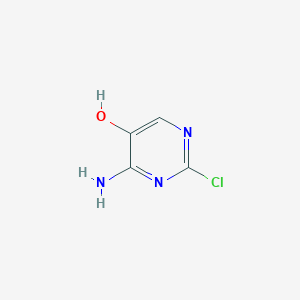
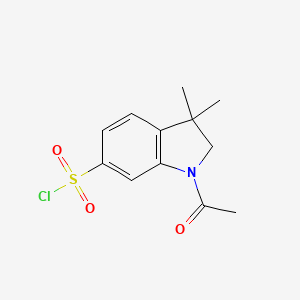
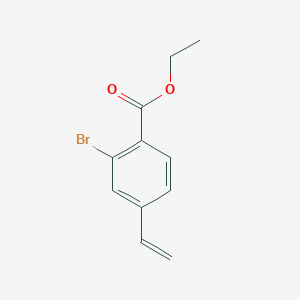
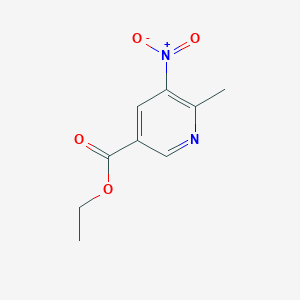
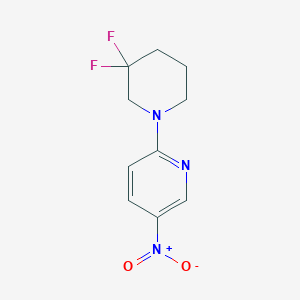
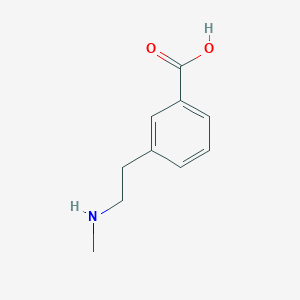
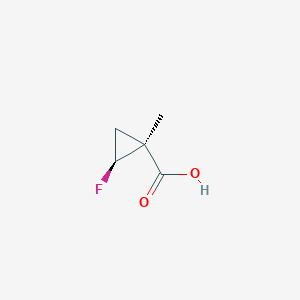
![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B1407464.png)
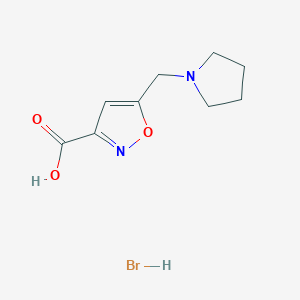
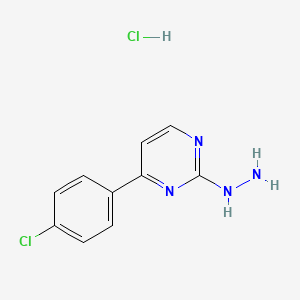
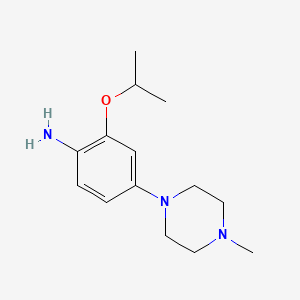
![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B1407470.png)
